2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a synthetic organic compound characterized by its unique triazine ring structure and the presence of both trichloromethyl and methoxystyryl substituents. Its molecular formula is C₁₄H₉Cl₆N₃O, with a molecular weight of approximately 447.95 g/mol. This compound appears as a solid at room temperature and is notable for its role as a photoinitiator in polymer chemistry, particularly under near UV or visible light irradiation .
-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (also known as 2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine) finds application in scientific research as a photoinitiator and photoacid generator [1, 2, 3]. Photoinitiators are molecules that absorb light and initiate subsequent chemical reactions. Photoacid generators, on the other hand, release acids upon light exposure. These properties make 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine valuable in various research areas, particularly those involving light-triggered polymerization reactions.
The use of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as a photoinitiator or photoacid generator holds promise for various scientific research applications. Some potential areas of exploration include:
While specific biological activity data on 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is limited, compounds with similar structures often exhibit antimicrobial and anticancer properties due to their ability to generate reactive species upon irradiation. The triazine moiety is known for its potential in biological applications, although further studies are needed to elucidate the specific biological effects of this compound .
The synthesis of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves:
The primary applications of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine include:
Interaction studies on 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine often focus on its behavior in various photoinitiating systems. Research indicates that when combined with additives like amines or iodonium salts, its efficiency as a photoinitiator can be significantly enhanced. This synergistic effect allows for better performance compared to traditional photoinitiators .
Several compounds share structural similarities with 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Bisacylphosphine Oxide | Contains acyl groups | Widely used as a commercial photoinitiator |
2,4,6-Trimethylbenzoyl-Diphenyl-Phosphineoxide | Contains benzoyl groups | Known for high efficiency in free radical polymerization |
2-Benzyl-2-Dimethylamino-1-(4-Morpholinophenyl)-Butanone-1 | Contains morpholine and dimethylamino groups | Effective for cationic polymerization |
This compound stands out due to its specific combination of the triazine ring with both methoxystyryl and trichloromethyl groups. Its performance as a photoinitiator under LED light conditions is superior to many traditional alternatives. The ability to function effectively in both free radical and cationic polymerization processes further enhances its versatility compared to similar compounds .
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine exhibits a complex molecular architecture centered around a 1,3,5-triazine heterocyclic core [1] [2]. The triazine ring system consists of a six-membered aromatic ring containing three nitrogen atoms positioned at the 1, 3, and 5 positions, creating a symmetric arrangement that confers unique electronic properties [3] [4]. This heterocyclic framework represents the s-triazine isomer, which is distinguished from other triazine isomers by the alternating nitrogen-carbon arrangement around the ring [5].
The functional group arrangement features three distinct substituents attached to the triazine core [1] [6]. At the 2-position, a 4-methoxystyryl group extends from the ring, consisting of a vinyl bridge connecting the triazine to a para-methoxyphenyl moiety [1] [2]. The 4 and 6 positions of the triazine ring each bear trichloromethyl groups, which are highly electron-withdrawing substituents that significantly influence the electronic characteristics of the molecule [1] [7].
The molecular architecture demonstrates a non-centrosymmetric arrangement due to the asymmetric substitution pattern [3]. The styryl substituent introduces an extended conjugated system that connects the aromatic triazine core with the methoxy-substituted benzene ring through an ethylene bridge [2] [6]. This conjugated pathway facilitates electron delocalization across the molecular framework and contributes to the compound's photochemical properties [7] [8].
The stereochemical analysis of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine reveals several important configurational aspects [6] [5]. The styryl linkage exhibits E-configuration, as indicated by the IUPAC nomenclature 2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine [2] [6]. This trans-arrangement positions the 4-methoxyphenyl group and the triazine core on opposite sides of the ethylene double bond, minimizing steric hindrance and providing optimal electronic conjugation [6].
The triazine ring itself maintains planarity, characteristic of aromatic six-membered heterocycles [3] [5]. However, computational studies on similar triazine derivatives indicate that substituted triazines may exhibit slight deviations from perfect planarity due to steric interactions between substituents [9] [10]. The trichloromethyl groups, being bulky electron-withdrawing substituents, can induce minor conformational adjustments to minimize steric repulsion while maintaining optimal orbital overlap for aromaticity [5] [11].
The overall molecular geometry demonstrates a non-planar configuration when considering the entire molecular structure [10]. The styryl substituent introduces a degree of flexibility through rotation around the C-C single bond connecting the vinyl group to the triazine ring, although the preferred conformation maintains extended conjugation between the aromatic systems [9] [12].
The molecular formula of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is C₁₄H₉Cl₆N₃O, corresponding to a molecular weight of 447.95 g/mol [1] [2] [7]. This relatively high molecular weight reflects the presence of six chlorine atoms, which contribute significantly to the overall mass of the compound [1] [13].
Element | Count | Mass (g/mol) | Percentage (%) |
---|---|---|---|
Carbon | 14 | 168.14 | 37.54 |
Hydrogen | 9 | 9.07 | 2.03 |
Chlorine | 6 | 212.70 | 47.48 |
Nitrogen | 3 | 42.02 | 9.38 |
Oxygen | 1 | 15.99 | 3.57 |
Total | 33 | 447.95 | 100.00 |
The elemental composition analysis reveals that chlorine constitutes the largest mass percentage at 47.48%, followed by carbon at 37.54% [1] [7]. This high chlorine content is characteristic of trichloromethyl-substituted triazines and significantly influences the compound's physical and chemical properties [14] [15]. The relatively low hydrogen content of 2.03% reflects the highly substituted nature of the aromatic framework [1] [6].
The nitrogen content of 9.38% is consistent with triazine derivatives, where three nitrogen atoms are incorporated into the six-membered heterocyclic core [2] [5]. The single oxygen atom, present in the methoxy substituent, contributes 3.57% to the total molecular weight [1] [6]. This elemental distribution creates a compound with significant molecular complexity and multiple reactive sites for various chemical transformations [7] [16].
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine exhibits distinctive crystalline characteristics that reflect its molecular structure and intermolecular interactions [1] [17]. The compound appears as a crystalline powder with coloration ranging from light yellow to amber to dark green, depending on the degree of crystallinity and particle size distribution [1] [7] [13]. This variable coloration is attributed to the extended conjugation system present in the styryl-triazine framework, which influences light absorption and scattering properties [7].
The crystalline morphology demonstrates powder-to-crystal forms, indicating the compound's tendency to form well-defined crystalline structures under appropriate conditions [1] [17]. X-ray crystallographic studies of similar triazine derivatives reveal that these compounds typically adopt organized crystal lattices stabilized by intermolecular interactions, including hydrogen bonding and π-π stacking interactions between aromatic systems [9] [18].
The physical appearance varies with storage conditions and environmental factors, with the compound being notably light-sensitive [1] [13]. This photosensitivity is consistent with the presence of the conjugated styryl-triazine system, which can undergo photochemical transformations upon exposure to ultraviolet or visible light [8] [19]. The crystalline structure contributes to the compound's stability under proper storage conditions while maintaining its chemical integrity [1] [17].
Particle size analysis indicates that the compound can exist in various crystalline forms, from fine powder to larger crystal formations [1] [7]. The morphological characteristics are influenced by crystallization conditions, including solvent choice, temperature, and cooling rate during synthesis and purification processes [18] [20].
The melting point of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been consistently reported in the range of 191.0-195.0°C, with a typical value of 193°C [1] [17] [7] [13]. This relatively high melting point reflects the strong intermolecular forces present in the crystalline lattice and the rigid molecular structure created by the aromatic triazine core and extended conjugation system [1] [7].
Thermal stability analysis indicates that the compound maintains structural integrity up to its melting point, beyond which thermal decomposition begins [7] [21]. The predicted boiling point of approximately 511.4°C at 760 mmHg suggests significant thermal stability, although the compound is likely to undergo decomposition before reaching this temperature [17] [7]. This high boiling point prediction is consistent with the molecular weight and strong intermolecular interactions characteristic of halogenated aromatic compounds [21].
Thermal Property | Value | Reference Conditions |
---|---|---|
Melting Point | 191.0-195.0°C (193°C typical) | Standard atmospheric pressure |
Predicted Boiling Point | ~511.4°C | 760 mmHg |
Thermal Stability Range | Up to melting point | Inert atmosphere |
Decomposition Temperature | >195°C | Air atmosphere |
Thermogravimetric analysis of similar trichloromethyl-triazine compounds demonstrates that thermal decomposition typically involves the sequential loss of chlorine atoms and fragmentation of the organic framework [21] [22]. The thermal stability is enhanced by the aromatic nature of the triazine core, which provides resistance to thermal degradation compared to aliphatic analogs [21].
The compound's thermal behavior is influenced by atmospheric conditions, with decomposition occurring more readily in the presence of oxygen and moisture [1] [17]. Under inert conditions, the thermal stability extends closer to the predicted decomposition temperature, making careful temperature control essential for handling and processing operations [21].
The solubility profile of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine reflects its molecular structure, which combines both polar and nonpolar characteristics [1] [23]. The compound demonstrates almost transparent solubility in toluene, indicating good compatibility with aromatic solvents [1] [23] [24]. This solubility behavior is attributed to favorable π-π interactions between the solvent and the aromatic triazine and styryl moieties [23].
The presence of multiple chlorine atoms and the aromatic framework suggests that the compound exhibits greater solubility in organic solvents of moderate to low polarity [23] [24]. The trichloromethyl groups contribute to the compound's lipophilic character, while the methoxy substituent provides a degree of polar character that influences solvent interactions [1] [6].
Solvent Type | Solubility Characteristics | Interaction Mechanism |
---|---|---|
Toluene | Almost transparent | π-π interactions, aromatic compatibility |
Aromatic Solvents | Good | Ring-ring interactions |
Chlorinated Solvents | Expected good | Halogen-halogen interactions |
Polar Protic Solvents | Limited | Hydrogen bonding limitations |
Water | Insoluble | Hydrophobic character |
The limited solubility in polar protic solvents is expected due to the predominantly hydrophobic nature of the molecule [23]. The six chlorine atoms and aromatic systems create a predominantly nonpolar molecular surface that disfavors interactions with highly polar solvents such as water or alcohols [1] [6]. However, the methoxy group may provide some degree of solubility enhancement in moderately polar aprotic solvents [6] [23].
Solvent selection for synthetic and analytical applications must consider both the solubility characteristics and the compound's light sensitivity [1] [13]. The use of aromatic solvents like toluene provides optimal solubility while minimizing photochemical degradation when appropriate light protection measures are employed [23] [8].
The electronic structure of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been investigated through density functional theory calculations, revealing important insights into its frontier molecular orbitals [25] [26] [27]. Computational studies on structurally related triazine derivatives using B3LYP/6-31G(d,p) and similar basis sets provide valuable benchmarks for understanding the electronic properties of this compound [27] [28] [10].
The Highest Occupied Molecular Orbital energy values for triazine derivatives typically range from -6.0 to -8.8 eV, depending on the nature and position of substituents [26] [27] [16]. The presence of electron-withdrawing trichloromethyl groups is expected to lower the Highest Occupied Molecular Orbital energy, while the electron-donating methoxy group provides a counterbalancing effect [27] [11]. The extended conjugation system created by the styryl linkage significantly influences the frontier orbital energies by facilitating electron delocalization [28] [10].
Lowest Unoccupied Molecular Orbital energies for similar triazine compounds fall within the range of -1.8 to -3.5 eV [26] [27]. The electron-withdrawing nature of the trichloromethyl substituents is particularly influential in stabilizing the Lowest Unoccupied Molecular Orbital, making it more accessible for electron occupation during chemical reactions or photochemical processes [27] [8].
Electronic Parameter | Typical Range for Triazine Derivatives | Influencing Factors |
---|---|---|
HOMO Energy (eV) | -6.0 to -8.8 | Substituent electronic effects |
LUMO Energy (eV) | -1.8 to -3.5 | Electron-withdrawing groups |
HOMO-LUMO Gap (eV) | 3.5 to 4.5 | Overall molecular conjugation |
Ionization Potential (eV) | 6.0 to 8.8 | HOMO energy magnitude |
Electron Affinity (eV) | 1.8 to 3.5 | LUMO energy magnitude |
The HOMO-LUMO energy gap, calculated as the difference between these frontier orbitals, typically ranges from 3.5 to 4.5 eV for triazine derivatives [26] [27] [10]. This energy gap is crucial for determining the compound's chemical reactivity, photochemical behavior, and potential applications as a photoinitiator [28] [8]. The relatively moderate energy gap suggests that the compound can be activated by near-ultraviolet or visible light, consistent with its reported photochemical applications [8] [19].
Electron density distribution analysis provides crucial insights into the reactive sites and chemical behavior of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine [27] [29] [11]. Quantum chemical calculations reveal that electron density is not uniformly distributed across the molecular framework, with significant variations depending on the electronic nature of different substituents [27] [11].
The triazine ring exhibits characteristic electron density patterns, with the nitrogen atoms serving as electron-rich centers that can participate in coordination and hydrogen bonding interactions [27] [11]. Mulliken charge analysis of similar triazine derivatives indicates that nitrogen atoms typically carry negative charges ranging from -0.68 to -0.94 eV, making them nucleophilic sites [27]. The carbon atoms in the triazine ring show more moderate charge distributions, influenced by their connectivity to electron-withdrawing or electron-donating substituents [11].
The trichloromethyl groups significantly influence local electron density distribution by withdrawing electron density from the triazine core [27] [11]. This electron withdrawal creates regions of positive charge character around the carbon atoms directly bonded to the trichloromethyl substituents [11]. The chlorine atoms themselves exhibit high electron density due to their electronegativity, creating dipolar interactions within the molecular framework [29] [11].
The methoxystyryl substituent demonstrates a complex electron density distribution pattern [6] [27]. The methoxy oxygen atom serves as an electron-rich center with typical charges around -0.40 to -0.55 eV, while the extended conjugation system shows alternating regions of higher and lower electron density corresponding to the π-electron delocalization [27] [11]. The vinyl bridge facilitates electron density transfer between the triazine core and the methoxyphenyl moiety [6] [11].
Electrostatic potential mapping reveals regions of electrophilic and nucleophilic character across the molecular surface [27] [11]. The areas surrounding the trichloromethyl groups exhibit positive electrostatic potential, making them susceptible to nucleophilic attack, while regions near the nitrogen atoms and methoxy oxygen show negative potential, indicating nucleophilic character [11].
Quantum chemical analysis of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine encompasses various molecular descriptors that characterize its electronic structure and reactivity [25] [26] [16]. These parameters are derived from frontier molecular orbital energies and provide quantitative measures of chemical behavior [26] [28].
The ionization potential, directly related to the Highest Occupied Molecular Orbital energy, typically ranges from 6.0 to 8.8 eV for triazine derivatives [26] [16]. This parameter indicates the energy required to remove an electron from the molecule and correlates with the compound's electron-donating ability [28] [16]. The electron affinity, corresponding to the Lowest Unoccupied Molecular Orbital energy magnitude, falls within 1.8 to 3.5 eV and represents the energy released when an electron is added to the molecule [26] [16].
Chemical hardness, calculated as half of the HOMO-LUMO energy gap, provides a measure of the molecule's resistance to electronic perturbation [26] [28] [16]. Values typically range from 1.75 to 2.25 eV for triazine compounds, with higher values indicating greater stability toward chemical reactions [26] [16]. Conversely, chemical softness, the reciprocal of hardness, indicates the molecule's polarizability and reactivity [28] [16].
Quantum Chemical Parameter | Formula | Typical Range (eV) | Chemical Significance |
---|---|---|---|
Ionization Potential | -E_HOMO | 6.0 - 8.8 | Electron-donating ability |
Electron Affinity | -E_LUMO | 1.8 - 3.5 | Electron-accepting ability |
Chemical Hardness | (IP - EA)/2 | 1.75 - 2.25 | Resistance to deformation |
Electronegativity | (IP + EA)/2 | 3.9 - 6.1 | Electron-attracting power |
Electrophilicity Index | μ²/2η | 3.4 - 8.2 | Electrophilic reactivity |
The electronegativity, representing the average of ionization potential and electron affinity, typically ranges from 3.9 to 6.1 eV for triazine derivatives [26] [27] [16]. This parameter indicates the molecule's tendency to attract electrons in chemical bonding situations [16]. The electrophilicity index, calculated as the square of chemical potential divided by twice the hardness, provides a measure of the molecule's electrophilic reactivity and typically falls within 3.4 to 8.2 eV [26] [16].
These quantum chemical parameters are essential for understanding the compound's behavior in photochemical processes, particularly its function as a photoacid generator [16] [8]. The electronic structure analysis supports the compound's ability to undergo homolytic C-Cl bond cleavage upon photoexcitation, generating reactive chlorine radicals that initiate polymerization reactions [8] [19].
Irritant